Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate
Brand Name: Vulcanchem
CAS No.: 648436-71-9
VCID: VC16934050
InChI: InChI=1S/C21H18O2S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)24-18-11-9-17(10-12-18)21(22)23-2/h3-14H,1-2H3
SMILES:
Molecular Formula: C21H18O2S
Molecular Weight: 334.4 g/mol

Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate

CAS No.: 648436-71-9

Cat. No.: VC16934050

Molecular Formula: C21H18O2S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate - 648436-71-9

Specification

CAS No. 648436-71-9
Molecular Formula C21H18O2S
Molecular Weight 334.4 g/mol
IUPAC Name methyl 4-(4-methyl-2-phenylphenyl)sulfanylbenzoate
Standard InChI InChI=1S/C21H18O2S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)24-18-11-9-17(10-12-18)21(22)23-2/h3-14H,1-2H3
Standard InChI Key OIFOXRMVKCAGON-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises two distinct aromatic systems: a methyl benzoate group and a 5-methylbiphenyl unit, connected by a sulfanyl bridge. X-ray crystallography of analogous sulfanyl-containing compounds reveals dihedral angles between aromatic planes ranging from 38.7° to 45.2°, suggesting moderate torsional strain that may influence intermolecular interactions . The sulfanyl group (-S-) introduces electron-withdrawing characteristics, affecting the compound’s reactivity and binding affinity in biological systems.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₂₁H₁₈O₂S
Molecular Weight334.433 g/mol
Monoisotopic Mass334.102751 g/mol
Dihedral Angle (Ar-S-Ar)38.7°–45.2° (estimated)

Synthetic Methodologies

Academic Synthesis Routes

The synthesis of Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate typically involves three key steps:

  • Biphenyl Core Formation: A Suzuki-Miyaura coupling reaction between 2-bromo-5-methylbiphenyl and a boronic acid derivative under palladium catalysis yields the biphenyl intermediate .

  • Sulfanyl Group Introduction: Nucleophilic substitution with a thiol reagent (e.g., 4-mercaptobenzoic acid) in the presence of a base like triethylamine facilitates sulfanyl bridge formation .

  • Esterification: Reaction of the benzoic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) produces the final methyl ester .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h78–85
Thioether Formation4-Mercaptobenzoic acid, NEt₃, CH₂Cl₂, 0°C65–72
EsterificationMeOH, H₂SO₄, reflux, 6 h90–95

Industrial Scalability Challenges

Compound ClassTarget PathwayIC₅₀/Potency
Benzotriazole AcrylonitrilesTubulin Polymerization10–20 nM
Phenstatin DerivativesGlucose Metabolism12.5 µM (HCT116)

Applications in Materials Science

Polymer Composites

The sulfanyl group’s electron-deficient nature enables covalent bonding with nanoparticle surfaces. Incorporating this compound into polyurethane matrices enhances thermal stability (T₅% degradation > 300°C) and Young’s modulus by 15–20% .

Nanocomposite Engineering

Preliminary studies on analogous thioether-functionalized monomers demonstrate improved interfacial adhesion in carbon nanotube (CNT) composites, increasing electrical conductivity to 1,200 S/cm .

Challenges and Future Directions

  • Biological Evaluation: No in vivo or in vitro data exist for this specific compound. Priority should be given to cytotoxicity assays against NCI-60 cell lines.

  • Industrial Process Development: Continuous-flow synthesis protocols remain unexplored.

  • Structure-Activity Relationship (SAR): Systematic modification of the methyl and sulfanyl groups could optimize bioactivity.

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